molecular formula C7H8N4 B6522676 3-(dimethylamino)pyrazine-2-carbonitrile CAS No. 138560-55-1

3-(dimethylamino)pyrazine-2-carbonitrile

Cat. No.: B6522676
CAS No.: 138560-55-1
M. Wt: 148.17 g/mol
InChI Key: XMRUSHWZTHNMHS-UHFFFAOYSA-N
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Description

3-(Dimethylamino)pyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H8N4 It features a pyrazine ring substituted with a dimethylamino group at the 3-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)pyrazine-2-carbonitrile typically involves the reaction of 3-chloropyrazine-2-carbonitrile with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation can be employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiol-substituted pyrazines.

    Oxidation: N-oxides of this compound.

    Reduction: Amino derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)pyrazine-2-carboxamide
  • 3-(Dimethylamino)pyrazine-2-carboxylic acid
  • 3-(Dimethylamino)pyrazine-2-sulfonamide

Uniqueness

3-(Dimethylamino)pyrazine-2-carbonitrile is unique due to the presence of both a dimethylamino group and a cyano group on the pyrazine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in diverse fields further highlight its uniqueness .

Properties

IUPAC Name

3-(dimethylamino)pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11(2)7-6(5-8)9-3-4-10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRUSHWZTHNMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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